molecular formula C8H8BrFO B1374807 4-Bromo-5-ethyl-2-fluorophenol CAS No. 1421503-38-9

4-Bromo-5-ethyl-2-fluorophenol

Cat. No. B1374807
CAS RN: 1421503-38-9
M. Wt: 219.05 g/mol
InChI Key: AGPCZZAYJRAENV-UHFFFAOYSA-N
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Description

“4-Bromo-5-ethyl-2-fluorophenol” is a chemical compound with the molecular formula C8H8BrFO . It is used as an aryl fluorinated building block .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 2-Bromo-4-fluorophenol was used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs . Another method involves the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, a fluorine atom, and an ethyl group attached to a phenol ring . The exact mass of the molecule is 217.97426 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 219.05 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-5-ethyl-2-fluorophenol has been investigated in various contexts, primarily focusing on its synthesis and chemical properties. For instance, the fluorination of similar compounds like 2-bromo-4,5-dimethylphenol with xenon difluoride has been studied, highlighting methods of producing fluorinated phenols, which are structurally similar to this compound (Koudstaal & Olieman, 2010). Additionally, the compound has relevance in the synthesis of complex radiopharmaceuticals as demonstrated in the study of no-carrier-added 4-[18F]Fluorophenol synthesis (Ross, Ermert, & Coenen, 2011).

Applications in Polymer Chemistry

In polymer chemistry, derivatives of this compound have been utilized. For example, novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where compounds similar to this compound are used, have been synthesized and characterized (Kharas et al., 2016). These studies are crucial for understanding the potential of such compounds in developing new materials with unique properties.

Photoreaction Mechanisms

The photoreaction mechanisms of halogenated phenols, including compounds structurally related to this compound, have been explored. This includes studies on compounds like 4-bromo-2-chloro-6-fluorophenol, which help in understanding the photoreaction pathways and hydrogen-atom tunneling phenomena in these compounds (Nanbu, Sekine, & Nakata, 2012).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of bromophenol derivatives, which are closely related to this compound. These studies reveal the potential application of these compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Biotransformation Studies

Biotransformation of halophenols to halocatechols using Escherichia coli expressing specific hydroxylases has been investigated. These studies are significant in understanding the microbial metabolism of halogenated compounds and their potential applications in biotechnological processes (Coulombel et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The market for “4-Bromo-5-ethyl-2-fluorophenol” is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand for the compound, and favorable government policies .

properties

IUPAC Name

4-bromo-5-ethyl-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPCZZAYJRAENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
4-Bromo-5-ethyl-2-fluorophenol
Reactant of Route 5
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Reactant of Route 6
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